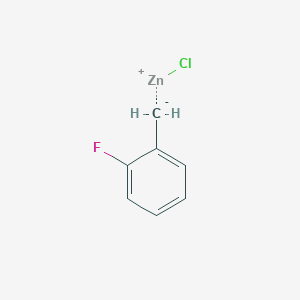

2-Fluorobenzylzinc chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

chlorozinc(1+);1-fluoro-2-methanidylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNYKKXFDVJFHW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1F.Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381063 | |

| Record name | Chlorozinc(1+) (2-fluorophenyl)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-05-3 | |

| Record name | Chlorozinc(1+) (2-fluorophenyl)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 2-Fluorobenzylzinc chloride

An In-depth Technical Guide to the Synthesis and Properties of 2-Fluorobenzylzinc Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organozinc reagents stand as a cornerstone in modern synthetic chemistry, valued for their unique balance of reactivity and functional group tolerance.[1][2] Among these, 2-Fluorobenzylzinc chloride has emerged as a critical building block, particularly in the pharmaceutical and agrochemical sectors, for its ability to introduce the valuable 2-fluorobenzyl moiety. This guide provides a comprehensive overview of the synthesis, properties, and key applications of 2-Fluorobenzylzinc chloride, grounded in established chemical principles and field-proven methodologies. We will delve into the causality behind experimental choices, present detailed protocols for its preparation and subsequent use in cross-coupling reactions, and offer insights into its safe handling and storage.

The Strategic Importance of Fluorinated Organozinc Reagents

The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity. The 2-fluorobenzyl group is therefore a privileged structural motif in many active pharmaceutical ingredients (APIs) and agrochemicals.[3]

Traditionally, harsh conditions required for many organometallic reagents (like Grignard or organolithium reagents) limit their use with sensitive functional groups.[2] Organozinc reagents, such as 2-Fluorobenzylzinc chloride, offer a milder, more chemoselective alternative.[4] Their moderate reactivity allows for precise carbon-carbon bond formation, most notably via palladium- or nickel-catalyzed Negishi cross-coupling reactions, without compromising esters, ketones, or other sensitive functionalities present in complex molecules.[5][6] The in situ generation of these reagents further enhances their utility, circumventing the need to isolate and handle potentially unstable intermediates.[1][2]

Synthesis of 2-Fluorobenzylzinc Chloride: A Mechanistic Approach

The most robust and widely adopted method for preparing benzylic zinc halides is the direct oxidative insertion of zinc metal into the corresponding benzyl halide.[1][4] This process, however, is often sluggish and requires activation of the zinc surface to proceed efficiently.[5]

The Critical Role of Zinc Activation and Solubilization

The primary challenge in this synthesis is overcoming the inert oxide layer on the surface of commercially available zinc dust. Furthermore, the resulting organozinc halide (RZnX) is often poorly soluble in common ethereal solvents like tetrahydrofuran (THF), which can passivate the zinc surface and halt the reaction.

The Knochel method, which utilizes lithium chloride (LiCl) as an additive, elegantly solves both problems.[1][5] LiCl is believed to function by:

-

Activating the Zinc Surface: It helps to break down the passivating oxide layer, exposing fresh metal for reaction.[5]

-

Solubilizing the Organozinc Species: It breaks up oligomeric RZnX aggregates, forming a more soluble and reactive monomeric complex (RZnCl·LiCl).[1] This prevents the reagent from precipitating onto the zinc surface, allowing the reaction to proceed to completion.

Visualizing the Synthesis Workflow

The following workflow outlines the key stages in the in situ preparation of 2-Fluorobenzylzinc chloride.

Caption: Workflow for the in situ synthesis of 2-Fluorobenzylzinc chloride.

Detailed Experimental Protocol: In Situ Generation

This protocol is a representative procedure based on established methodologies for analogous benzylic zinc chlorides.[1] All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.

Materials:

-

Zinc dust (<10 micron, >98%)

-

Lithium chloride (anhydrous, >99%)

-

2-Fluorobenzyl chloride (>98%)[3]

-

Tetrahydrofuran (THF), anhydrous, inhibitor-free

Procedure:

-

Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet, add anhydrous lithium chloride (1.1 eq) and zinc dust (1.5 eq).

-

Solvent Addition: Add anhydrous THF to the flask to create a stirrable suspension.

-

Precursor Addition: In a separate flame-dried dropping funnel, dissolve 2-Fluorobenzyl chloride (1.0 eq) in anhydrous THF. Add this solution dropwise to the vigorously stirred zinc/LiCl suspension at room temperature (25 °C).[1] An initial exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4 to 24 hours.[1] The progress can be monitored by taking small aliquots, quenching them with saturated NH₄Cl solution, extracting with diethyl ether, and analyzing the organic layer by Gas Chromatography (GC) for the disappearance of the starting 2-Fluorobenzyl chloride.

-

Completion and Use: Once the starting material is consumed, stirring is stopped, and the excess zinc dust is allowed to settle. The resulting greyish supernatant containing the 2-Fluorobenzylzinc chloride solution is then carefully cannulated into another inerted flask and is ready for immediate use in subsequent reactions.[1][4]

Physicochemical and Spectroscopic Properties

2-Fluorobenzylzinc chloride is typically generated and used as a solution, most commonly 0.5 M in THF.[7] Due to its reactivity with air and moisture, it is not isolated as a pure substance for most applications.[2][8]

Data Summary Table

| Property | Value / Expected Characteristics | Reference(s) |

| Chemical Formula | C₇H₆ClFZn | [7] |

| Appearance | Typically a yellow to brown or greyish solution in THF. | [1][8] |

| Concentration (Typical) | 0.5 M in THF | [7] |

| Density (of 0.5M soln) | ~0.97 g/mL at 25 °C | [7] |

| Storage Conditions | 2-8°C under an inert atmosphere. | [7] |

| Stability | Air and moisture sensitive; pyrophoric nature is possible.[2] Reacts with protic solvents. Stable in THF solution at recommended temperatures for several days to weeks, though gradual degradation can occur.[6] | |

| ¹H NMR (Expected) | Aromatic protons (4H) expected in the δ 7.0-7.5 ppm range. Benzylic CH₂ protons (2H), bonded to zinc, are expected to be deshielded and resonate around δ 4.0-4.5 ppm. | [8] |

| ¹⁹F NMR (Expected) | A singlet or multiplet in the typical range for an aryl fluoride, showing coupling to adjacent aromatic protons. | |

| ¹³C NMR (Expected) | Aromatic carbons would appear in their usual region (δ 110-165 ppm), with the carbon attached to fluorine showing a large ¹JCF coupling constant. The benzylic carbon (C-Zn) would be significantly shifted. | [9] |

| Mass Spec (of derivative) | Analysis is typically performed on a quenched or derivatized product. Fragmentation would likely involve cleavage of the Zn-C and C-Cl bonds. | [8] |

Applications in Cross-Coupling Chemistry: The Negishi Reaction

A primary application of 2-Fluorobenzylzinc chloride is in the Negishi cross-coupling reaction to form C(sp³)-C(sp²) bonds. This reaction provides a powerful tool for constructing complex molecular architectures found in many drug candidates.[4][5]

The Negishi Catalytic Cycle

The reaction proceeds via a palladium- or nickel-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

Detailed Experimental Protocol: Negishi Coupling

This protocol describes a representative Negishi coupling of in situ generated 2-Fluorobenzylzinc chloride with an aryl bromide.

Materials:

-

Solution of 2-Fluorobenzylzinc chloride in THF (0.5 M, prepared as above)

-

Aryl bromide (e.g., 4-bromoacetophenone) (1.0 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

-

Anhydrous THF

Procedure:

-

Catalyst and Substrate: To a flame-dried, inerted flask, add the aryl bromide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Solvent Addition: Dissolve the solids in a minimal amount of anhydrous THF.

-

Reagent Addition: Slowly add the freshly prepared solution of 2-Fluorobenzylzinc chloride (1.2 eq) via cannula to the stirred catalyst/substrate mixture at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50 °C) for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting materials.

-

Workup: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude residue is then purified by flash column chromatography on silica gel to yield the desired diarylmethane product.

Safety and Handling

Organozinc reagents demand careful handling due to their reactivity.[2]

-

Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen) to prevent decomposition by oxygen or moisture.[8]

-

Anhydrous Conditions: Use of anhydrous solvents and flame- or oven-dried glassware is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.

-

Quenching: Reactions should be quenched carefully and at low temperatures, as the process can be exothermic.

Conclusion

2-Fluorobenzylzinc chloride is a highly valuable and versatile reagent in modern organic synthesis. Its preparation via a LiCl-mediated zinc insertion is efficient and scalable, and its moderate reactivity allows for excellent functional group tolerance. The ability to generate it in situ and use it directly in powerful C-C bond-forming reactions like the Negishi coupling makes it an indispensable tool for medicinal chemists and drug development professionals aiming to construct complex, fluorinated molecules. A thorough understanding of its preparation, properties, and the mechanistic principles behind its reactivity is key to leveraging its full synthetic potential.

References

-

PubChem. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2-chlorobenzyl)zinc(II) chloride | C7H6Cl2Zn | CID 57371136. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. Organozinc chemistry. Wikimedia Foundation. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 15). 24.16.3: Organozinc Chemistry. Retrieved from [Link]

-

Kim, S. H., et al. (2011). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Bulletin of the Korean Chemical Society, 32(1), 341-343. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Journal of the American Chemical Society. Retrieved from [Link]

-

Knochel, P., et al. Preparation and Applications of Benzylic Zinc Chlorides. Ludwig-Maximilians-Universität München. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. CAS 345-35-7: 2-Fluorobenzyl chloride | CymitQuimica [cymitquimica.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. 2-Fluorobenzylzinc chloride 0.5M tetrahydrofuran 312693-05-3 [sigmaaldrich.com]

- 8. Buy 2-Chlorobenzylzinc chloride | 312624-11-6 [smolecule.com]

- 9. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure and Bonding in 2-Fluorobenzylzinc Chloride

This guide details the structural dynamics, synthesis, and application of 2-Fluorobenzylzinc chloride , a specialized organozinc reagent used primarily in transition-metal-catalyzed cross-coupling reactions (Negishi coupling).

Introduction

2-Fluorobenzylzinc chloride (C₇H₆ClFZn) is a heteroleptic organozinc reagent belonging to the class of benzylic zinc halides. Unlike their magnesium (Grignard) or lithium counterparts, organozinc reagents exhibit a high degree of functional group tolerance due to the lower polarity of the carbon-zinc bond.

The presence of the ortho-fluorine substituent introduces unique electronic and steric properties that distinguish this reagent from non-fluorinated benzyl zincs. These properties are critical for medicinal chemists leveraging the "fluorine effect" to modulate lipophilicity (LogP), metabolic stability, and binding affinity in drug scaffolds.

Structural Dynamics & Bonding

The Carbon-Zinc Bond

The C–Zn bond in 2-fluorobenzylzinc chloride is characterized by significant covalent character (approx. 40% ionic, 60% covalent). This reduced ionicity compared to C–Mg or C–Li bonds suppresses "hard" nucleophilic reactivity (e.g., direct addition to ketones), preventing unwanted side reactions during cross-coupling.

-

Bond Length: Estimated at 2.0–2.1 Å (based on homologous benzylzinc complexes).

-

Inductive Effect: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the benzylic carbon. This stabilizes the partial negative charge on the methylene carbon, potentially increasing the lifetime of the reagent by retarding homocoupling (Wurtz-type coupling) pathways.

Solution State & Aggregation (Schlenk Equilibrium)

In coordinating solvents like Tetrahydrofuran (THF), 2-fluorobenzylzinc chloride does not exist as a simple monomer. It participates in a complex dynamic equilibrium known as the Schlenk equilibrium.

When prepared using the Knochel method (Zn insertion in the presence of LiCl), the structure is fundamentally altered. The Lithium Chloride is not merely a byproduct; it acts as a structural breakup agent.

-

Without LiCl: RZnCl forms polymeric aggregates or dimers bridged by chloride atoms.

-

With LiCl: The Lewis acidic Zn center coordinates with Cl⁻ from LiCl, forming a soluble zincate species, typically formulated as

. This breaks down aggregates, resulting in a highly reactive, monomeric species.[1]

The "Ortho-Fluorine" Effect

While Zinc is a "borderline" acid in HSAB theory and Fluorine is a hard base, intramolecular Zn···F coordination is generally weak in organozincs compared to organolithiums. However, the proximity of the fluorine atom in the 2-position creates a dipole-stabilized conformation .

-

Electronic: The C–F bond creates a local dipole that opposes the C–Zn dipole, stiffening the benzylic rotation.

-

Steric: The Van der Waals radius of Fluorine (1.47 Å) is small enough to avoid significant steric clash at the metal center, allowing facile transmetallation during catalytic cycles.

Experimental Protocol: Preparation & Quantification

Objective: Synthesis of a 0.5 M solution of 2-Fluorobenzylzinc chloride in THF via direct insertion.

Reagents & Equipment

-

Substrate: 2-Fluorobenzyl chloride (CAS: 345-35-7).[2]

-

Metal Source: Zinc dust (activated).

-

Additive: Lithium Chloride (anhydrous).[3]

-

Solvent: Dry THF (<50 ppm H₂O).

-

Atmosphere: Argon or Nitrogen (Schlenk line).

Step-by-Step Methodology

-

LiCl Drying (Critical):

-

Place LiCl (1.5 equiv) in a Schlenk flask.

-

Heat to 150°C under high vacuum (0.1 mmHg) for 2 hours to remove all traces of water.

-

Why: LiCl is hygroscopic; moisture kills the organozinc reagent immediately.

-

-

Zinc Activation:

-

Insertion Reaction:

-

Cool the suspension to 25°C.

-

Add 2-Fluorobenzyl chloride (1.0 equiv) dropwise.

-

Stir at 25°C for 2–4 hours.

-

Monitoring: Aliquot hydrolysis followed by GC-MS (look for 2-fluorotoluene vs. starting chloride).

-

-

Filtration:

-

Stop stirring and allow excess Zn to settle (1 hour).

-

Cannulate the supernatant (the active reagent) into a fresh, dry Schlenk flask using a syringe filter to remove solid Zn particles.

-

Quantification (Titration)

Before use, the exact concentration must be determined using Iodine Titration :

-

Weigh exactly 250 mg of Iodine (I₂) in a dry vial. Dissolve in 2 mL dry THF.

-

Add the organozinc solution dropwise to the iodine solution until the brown color disappears (formation of colorless ZnI₂).

-

Calculate molarity:

.

Reactivity Profile: Negishi Cross-Coupling

The primary application of 2-fluorobenzylzinc chloride is the formation of C(sp³)–C(sp²) bonds via Palladium or Nickel catalysis.

Mechanism Overview

-

Oxidative Addition: Pd(0) inserts into the Aryl Halide (Ar-X) bond.

-

Transmetallation: The rate-determining step. The 2-fluorobenzyl group transfers from Zn to Pd. The presence of LiCl accelerates this by forming a more reactive zincate species

. -

Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).

Visualization: The Negishi Cycle

Caption: The catalytic cycle of Negishi coupling utilizing 2-fluorobenzylzinc chloride. Transmetallation is facilitated by the zincate structure.

Data Summary: Stability and Yields

The following table summarizes the stability and typical yields of 2-fluorobenzylzinc chloride compared to other benzylic reagents when prepared via the Zn/LiCl method.

| Reagent Type | Solvent | Storage Stability (0°C) | Typical Yield (Synthesis) | Relative Reactivity (Negishi) |

| 2-Fluorobenzylzinc Cl | THF | > 4 weeks | 92–96% | High |

| Benzylzinc Cl (Unsub) | THF | 2–3 weeks | 90–95% | Moderate |

| 4-Chlorobenzylzinc Cl | THF | > 4 weeks | 95–99% | High |

| 2-Bromobenzylzinc Cl | THF | < 1 week (Elimination risk) | 75–85% | Low (Unstable) |

Note: The 2-Fluoro variant shows superior stability compared to 2-Bromo analogs due to the strength of the C-F bond preventing elimination to benzyne intermediates.

References

-

Knochel, P. et al. (2008).[5][6] Preparation of Functionalized Organozinc Reagents using LiCl as an Additive. Angewandte Chemie International Edition . Link

-

BenchChem. (2025).[3] Validating the Structure of 2,4-Dichlorobenzylzinc Chloride Adducts: A Comparative Guide. BenchChem Technical Notes . Link

-

Negishi, E. (2011).[5] Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition . Link

-

Krasovskiy, A. & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie . Link

-

Materials Project. (2023). Crystal Structure of ZnCl2 (mp-22889). Materials Project Database . Link

Sources

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Negishi Coupling [organic-chemistry.org]

- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Fluorobenzylzinc Chloride

Reagent Profile, Synthesis Strategy, and Application in Negishi Coupling

Executive Summary

2-Fluorobenzylzinc chloride (CAS: 312693-05-3 ) is a specialized organozinc reagent used primarily in palladium- and nickel-catalyzed cross-coupling reactions (Negishi coupling).[1] Unlike magnesium-based Grignard reagents, this organozinc species exhibits high functional group tolerance, allowing for the late-stage introduction of the 2-fluorobenzyl motif into complex pharmaceutical scaffolds. This guide details the physicochemical properties, LiCl-mediated synthesis protocols, and mechanistic applications of this reagent in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2]

The reagent is typically supplied or prepared as a solution in tetrahydrofuran (THF).[1][2] The presence of the fluorine atom at the ortho position exerts significant electronic effects on the benzylic carbon, influencing both stability and reactivity during transmetallation.

| Property | Data |

| Chemical Name | 2-Fluorobenzylzinc chloride |

| CAS Number | 312693-05-3 |

| Molecular Formula | C₇H₆ClFZn |

| Molecular Weight | 209.96 g/mol |

| Concentration | Typically 0.5 M in THF |

| Density | ~0.97 g/mL (at 25 °C) |

| Appearance | Clear to slightly grayish liquid |

| Stability | Moisture and air sensitive; requires inert atmosphere (Ar/N₂) |

| Storage | 2–8 °C (Refrigerated), sealed under inert gas |

Mechanistic Insight: The "Turbo-Grignard" Effect in Zinc Chemistry

While traditional organozinc preparation involves the activation of zinc dust with 1,2-dibromoethane and TMSCl, modern protocols utilize Lithium Chloride (LiCl) to solubilize the organometallic species.

Why LiCl Matters: In the absence of LiCl, organozinc halides often form polymeric aggregates on the metal surface, stalling the reaction (passivation). The addition of LiCl breaks these aggregates, forming a soluble species of the type RZnCl·LiCl .[1][2][3] This complexation increases the kinetic rate of zinc insertion into the benzylic carbon-chlorine bond and stabilizes the resulting reagent in THF solution.[1]

Diagram 1: LiCl-Mediated Zinc Insertion Pathway

Caption: The role of LiCl in preventing surface passivation and stabilizing the monomeric organozinc species.[4]

Experimental Protocol: Synthesis & Preparation

Note: While commercially available, in situ preparation is often preferred to ensure titer accuracy.

Method A: Direct Insertion (Knochel-Type Conditions)

This protocol utilizes the synergy between Zinc and LiCl to generate the reagent under mild conditions.[1]

Reagents:

-

Zinc dust (1.5 equiv, <10 micron particle size preferred)

-

Lithium Chloride (anhydrous, 1.5 equiv)

Step-by-Step Workflow:

-

Drying (Critical): Flame-dry a Schlenk flask under vacuum and backfill with Argon three times.

-

LiCl Activation: Add anhydrous LiCl to the flask. Heat heavily with a heat gun under high vacuum (0.1 mmHg) for 5-10 minutes to remove trace water. Cool to room temperature under Argon.

-

Zinc Addition: Add Zinc dust to the flask.

-

Activation: Add dry THF. Activate the Zinc by adding 5 mol% TMSCl and 1,2-dibromoethane.[1] Stir for 15 minutes.

-

Insertion: Add 2-Fluorobenzyl chloride dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to 25 °C and stir for 2–4 hours. The solution should turn dark gray/black as the zinc dissolves.[1]

-

Filtration: Stop stirring and allow excess zinc to settle (1 hour). Cannulate the supernatant through a syringe filter (PTFE) into a dry, Argon-flushed storage bottle.

-

Titration: Titrate an aliquot using Iodine (I₂) in THF to determine the precise molarity (typically 0.4 – 0.6 M).[1]

Application: Negishi Cross-Coupling

2-Fluorobenzylzinc chloride is a superior nucleophile for coupling with aryl halides, particularly when the electrophile contains sensitive functional groups (esters, nitriles, ketones) that would react with Grignard or Lithium reagents.[1]

Diagram 2: Catalytic Cycle (Negishi Coupling)

Caption: The catalytic cycle illustrating the introduction of the 2-fluorobenzyl moiety via Pd(0)/Pd(II) intermediates.

Protocol for Coupling:

-

Catalyst Loading: In a separate flask, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in THF.

-

Electrophile Addition: Add the aryl bromide/chloride (1.0 equiv).[1]

-

Reagent Addition: Add the prepared 2-Fluorobenzylzinc chloride solution (1.2 equiv) dropwise at room temperature.

-

Completion: Stir at 25–60 °C (substrate dependent) until TLC/LCMS indicates conversion.

-

Quench: Quench with saturated NH₄Cl solution.

Safety & Handling

-

Flammability: The THF solvent is highly flammable (Flash point -14 °C).[1]

-

Water Reactivity: Organozinc reagents react exothermically with water to release flammable hydrocarbon gases.[1] Always use dry syringes and inert atmospheres.

-

Toxicity: 2-Fluorobenzyl chloride (precursor) is a lachrymator and skin irritant.[1] The zinc reagent is corrosive.[1]

References

-

Sigma-Aldrich. 2-Fluorobenzylzinc chloride solution 0.5 M in THF. Product Specification. Link[1]

-

Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link[1]

-

Metzger, A., et al. (2008).[1][6] LiCl-Mediated Preparation of Functionalized Benzylic Zinc Chlorides. Organic Letters. Link[1]

-

Negishi, E. (2002).[1] Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience.[1] Link[1]

Sources

- 1. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride - Google Patents [patents.google.com]

- 5. 2-fluorobenzyl chloride suppliers USA [americanchemicalsuppliers.com]

- 6. Negishi Coupling [organic-chemistry.org]

Technical Guide: LiCl-Mediated Synthesis of 2-Fluorobenzylzinc Chloride

This technical guide details the preparation, mechanism, and application of 2-Fluorobenzylzinc chloride , emphasizing the critical role of Lithium Chloride (LiCl) in its formation.

Executive Summary

The synthesis of benzylic organometallics is historically plagued by Wurtz-type homocoupling and poor solubility. The introduction of Lithium Chloride (LiCl) as a stoichiometric additive has revolutionized this field, enabling the direct insertion of zinc into benzylic halides under mild conditions.

For 2-Fluorobenzylzinc chloride , LiCl is not merely a hygroscopic salt but a kinetic activator and structural stabilizer . It breaks down the polymeric lattice of the organozinc species, solubilizing the reagent as it forms and preventing the passivation of the zinc metal surface. This guide provides a validated protocol for generating this reagent with high fidelity (

Mechanistic Foundation: The "Turbo-Zinc" Effect

The formation of organozinc reagents (

The Surface Passivation Problem

In the absence of LiCl, the newly formed organozinc species (

The Solubilization Solution

LiCl acts as a "molecular crowbar." It coordinates with the organozinc species to form soluble monomeric or dimeric complexes, typically of the formula

Mechanistic Diagram

The following diagram illustrates the transition from surface passivation to active solubilization driven by LiCl.

Caption: LiCl prevents surface saturation by converting insoluble aggregates into soluble zinc-ate complexes.

Experimental Protocol

This protocol is adapted from the work of Knochel et al. , optimized for benzylic fluorides.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Quality Attribute |

| 2-Fluorobenzyl Chloride | 1.0 | Substrate | Purity >97%; Anhydrous |

| Zinc Dust | 1.5 - 2.0 | Metal Source | Particle size <10 µm; Activated |

| Lithium Chloride | 1.5 - 2.0 | Additive | MUST be anhydrous (dried at 150°C under vacuum) |

| THF | Solvent | Medium | Anhydrous (<50 ppm H₂O) |

Step-by-Step Methodology

Step 1: Zinc Activation and LiCl Drying

-

Place LiCl (1.5 equiv) in a flame-dried Schlenk flask equipped with a magnetic stir bar and a septum.

-

Heat LiCl to 150–170°C under high vacuum (0.1 mmHg) for 2 hours. Note: This step is non-negotiable; traces of water will destroy the organozinc.

-

Cool to room temperature under Argon.

-

Add Zinc dust (1.5 equiv) .[1]

-

(Optional but recommended): Activate Zinc chemically by adding 5 mol% TMSCl (Trimethylsilyl chloride) and 1,2-dibromoethane in THF. Stir for 15 minutes until ethylene gas evolution ceases.

Step 2: Direct Insertion

-

Suspend the Zn/LiCl mixture in anhydrous THF (approx. 1 M concentration relative to substrate).

-

Cool the suspension to 0°C using an ice bath. Benzylic zinc reagents are prone to homocoupling at higher temperatures during initiation.

-

Add 2-Fluorobenzyl chloride (1.0 equiv) dropwise.

-

Remove the ice bath and allow the reaction to warm to 25°C .

-

Stir vigorously for 2 to 4 hours . The grey suspension will slowly clarify as the zinc is consumed and the soluble species forms.

Step 3: Monitoring & Filtration

-

GC-Analysis: Quench a 0.1 mL aliquot with saturated NH₄Cl/water. Extract with ether. Analyze the organic layer.[2] Disappearance of the starting chloride indicates completion.[3]

-

Titration: Titrate the active zinc species using Iodine (

) in THF to determine exact concentration. -

Filtration: Stop stirring to let excess Zinc settle. Cannulate the supernatant through a syringe filter (glass wool or PTFE) into a dry storage flask under Argon.

Yield Expectation: 85–95% Stability: The resulting solution (approx. 0.8–1.0 M) is stable for weeks at -20°C under Argon.

Workflow Visualization

The following flowchart outlines the critical decision points in the synthesis.

Caption: Operational workflow for the preparation of 2-Fluorobenzylzinc chloride.

Comparative Performance Data

The inclusion of LiCl drastically alters the reaction profile compared to traditional Rieke Zinc or unactivated Zinc methods.

| Parameter | Traditional Zinc (No LiCl) | LiCl-Mediated (Knochel Method) |

| Reaction Temp | Reflux (60-70°C) | 25°C |

| Reaction Time | 12 - 24 hours | 2 - 4 hours |

| Homocoupling | High (15-30%) | Low (<5%) |

| Solubility | Heterogeneous Slurry | Homogeneous Solution |

| Reactivity | Low (Requires harsh catalysts) | High (Active in Negishi Coupling) |

Key Insight: The suppression of homocoupling (Wurtz reaction:

Application: Negishi Cross-Coupling

The 2-Fluorobenzylzinc chloride reagent is a prime candidate for Pd-catalyzed Negishi couplings.

Standard Conditions:

-

Catalyst: 1-2 mol% Pd(OAc)₂ / S-Phos (or PEPPSI-IPr).

-

Electrophile: Aryl bromides, iodides, or triflates.

-

Protocol: Add the zinc reagent solution to a solution of the electrophile and catalyst. Stir at 25°C for 1-12h.

The fluorine substituent at the ortho-position is electronically withdrawing but sterically small, allowing for efficient coupling without significant hindrance, provided the zinc reagent is monomeric (ensured by LiCl).

References

-

Krasovskiy, A., & Knochel, P. (2006).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. Link

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[4] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[1][4] Angewandte Chemie International Edition, 45(36), 6040–6044. Link

-

Metzger, A., Schade, M. A., & Knochel, P. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1107–1110. Link

-

Feng, C., & Blum, S. A. (2017). Structure–Reactivity Studies, Characterization, and Transformation of Intermediates by Lithium Chloride in the Direct Insertion of Alkyl and Aryl Iodides to Metallic Zinc Powder.[2] Organometallics, 36(13), 2389–2396.[2] Link

-

BenchChem Technical Support. (2025). In Situ Generation of 2,4-Dichlorobenzylzinc Chloride: A Technical Guide. BenchChem.[3] Link

Sources

Technical Guide: Spectroscopic Data & Synthesis of 2-Fluorobenzylzinc Chloride

Executive Summary

2-Fluorobenzylzinc chloride (CAS: 131379-39-0) is a pivotal organozinc reagent used primarily in Negishi cross-coupling reactions to introduce the 2-fluorobenzyl motif into complex pharmacophores. Unlike robust Grignard or organolithium reagents, benzylic zinc species are prone to Wurtz-type homocoupling and require precise in situ preparation and quantification.

This guide outlines the spectroscopic signatures , preparation protocols , and quality control systems required to utilize this reagent with high fidelity. It prioritizes the "Three-Point Check" methodology: Precursor Validation, Active Species Titration, and Quench Verification.

Preparation & Handling Workflow

The synthesis of 2-Fluorobenzylzinc chloride is best achieved via the direct insertion of zinc into 2-fluorobenzyl chloride, mediated by Lithium Chloride (LiCl). This method, pioneered by Knochel, generates a soluble species, 2-FC₆H₄CH₂ZnCl·LiCl , which exhibits enhanced stability and reactivity compared to the salt-free analog.

Protocol: LiCl-Mediated Direct Insertion

-

Reagents: 2-Fluorobenzyl chloride (1.0 equiv), Zinc dust (1.5 equiv, activated), LiCl (1.5 equiv, anhydrous), THF (dry).

-

Activation: Zinc dust must be activated with 1-2 mol% 1,2-dibromoethane and TMSCl to remove the oxide layer.

-

Reaction:

-

Dry LiCl under vacuum at 150°C for 2h in a Schlenk flask.

-

Add Zn dust and activate.

-

Add THF to dissolve LiCl (exothermic).

-

Add 2-fluorobenzyl chloride dropwise at 0°C.

-

Stir at 25°C for 2–4 hours.

-

Allow excess Zn to settle; use the supernatant.

-

Figure 1: Step-by-step workflow for the preparation of the active zinc reagent.

Spectroscopic Characterization

Direct NMR analysis of organozinc reagents is challenging due to their sensitivity and the paramagnetic nature of potential impurities. Therefore, a differential spectroscopic approach is recommended.

A. Precursor Validation (2-Fluorobenzyl chloride)

Confirm the purity of the starting material to ensure no hydrolysis (benzyl alcohol) or homocoupling (bibenzyl) impurities are present.

Table 1: NMR Data for 2-Fluorobenzyl chloride

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Note |

|---|---|---|---|---|

| ¹H NMR | 4.65 | Singlet (s) | –CH ₂Cl | Key diagnostic peak. |

| 7.05 – 7.45 | Multiplet (m) | Ar-H | Aromatic region. | |

| ¹³C NMR | 39.5 | Doublet (d, J≈4 Hz) | –C H₂Cl | Coupled to ¹⁹F. |

| 160.5 | Doublet (d, J≈245 Hz) | C -F | Ipso carbon. |

| ¹⁹F NMR | -118.0 | Multiplet | Ar-F | Varies slightly with solvent. |

B. Active Species (2-Fluorobenzylzinc chloride)

When analyzed directly in THF-d₈ (under inert atmosphere), the formation of the C-Zn bond results in a significant upfield shift of the benzylic protons due to the shielding effect of the electropositive metal.

-

Diagnostic Shift: The benzylic –CH ₂Zn signal typically appears at 2.20 – 2.60 ppm .

-

Observation: Disappearance of the precursor peak at 4.65 ppm and appearance of the broad high-field signal confirms insertion.

C. Quench Verification (Hydrolysis Product)

To verify the "active" content chemically, quench a 0.5 mL aliquot with saturated NH₄Cl or dilute HCl, extract with ether, and analyze. The product, 2-fluorotoluene , has distinct shifts.[1][2][3]

Table 2: NMR Data for 2-Fluorotoluene (Quench Product)

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Note |

|---|---|---|---|---|

| ¹H NMR | 2.31 | Doublet (d, J≈2 Hz) | –CH ₃ | Upfield from chloride precursor. |

| 6.95 – 7.25 | Multiplet (m) | Ar-H | Aromatic region. | |

| ¹³C NMR | 14.3 | Doublet (d, J≈3 Hz) | –C H₃ | Methyl carbon. |

| | 161.0 | Doublet (d, J≈245 Hz) | C -F | Ipso carbon. |

Quality Control: Iodometric Titration

Spectroscopy confirms identity, but titration confirms concentration . The Knochel method is the industry standard for quantifying organozinc reagents.

Protocol: Knochel Titration

-

Titrant: Accurately weigh Iodine (I₂) (approx. 250 mg, 1.0 mmol) into a dry 10 mL flask.

-

Solvent: Add 3–5 mL of a 0.5 M LiCl solution in THF (LiCl solubilizes the ZnI₂ byproduct).

-

Titration: Add the organozinc solution dropwise via a graduated syringe to the stirring iodine solution.

-

Endpoint: The solution transitions from Dark Brown → Yellow → Colorless (or clear grey).

-

Calculation:

Application: Negishi Coupling

The primary utility of 2-Fluorobenzylzinc chloride is in Palladium-catalyzed cross-coupling. The presence of LiCl (from preparation) accelerates the transmetalation step, often making "salt-free" protocols inferior.

Figure 2: The Negishi catalytic cycle. The zinc reagent enters at the Transmetalation step.

References

-

Knochel, P. et al. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.

-

Sigma-Aldrich. (n.d.). 2-Fluorobenzyl chloride Product Specification.

-

Organic Chemistry Portal. (n.d.). Negishi Coupling - Mechanism and Examples.

-

Metzger, A., et al. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters.

Sources

Technical Monograph: 2-Fluorobenzylzinc Chloride in Medicinal Chemistry

Introduction: The Strategic Fluorobenzyl Motif

In the landscape of modern drug discovery, the 2-fluorobenzyl moiety is a privileged structural motif. It serves as a metabolically robust bioisostere for benzyl groups, where the fluorine atom modulates lipophilicity (

2-Fluorobenzylzinc chloride (CAS: 312693-05-3) is the primary organometallic vehicle for introducing this motif. Unlike magnesium reagents (Grignards), which often suffer from poor functional group tolerance, this organozinc reagent offers a "Goldilocks" reactivity profile: reactive enough for Palladium-catalyzed cross-couplings (Negishi) yet mild enough to tolerate esters, nitriles, and ketones.

Physical Properties & Characterization

As an organozinc halide, 2-Fluorobenzylzinc chloride is thermodynamically unstable in its isolated solid form due to the Schlenk equilibrium. Consequently, it is exclusively synthesized, stored, and utilized as a solution, typically in Tetrahydrofuran (THF).

Table 1: Physicochemical Specifications (Commercial Solution)

| Property | Value | Notes |

| CAS Number | 312693-05-3 | Specific to the organozinc species |

| Precursor CAS | 345-35-7 | 2-Fluorobenzyl chloride |

| Concentration | 0.50 M (Typical) | Must be verified via titration before use |

| Solvent Matrix | Tetrahydrofuran (THF) | Anhydrous, inhibitor-free preferred |

| Density | 0.970 g/mL | At 25 °C; dominated by solvent mass |

| Appearance | Clear to Yellow Liquid | Darkening indicates oxidation/decomposition |

| Flash Point | -17 °C (1.4 °F) | Driven by THF volatility |

| Storage Temp | 2–8 °C | Inert atmosphere (Argon/Nitrogen) required |

Critical Insight: The density of 0.97 g/mL is significantly higher than pure THF (0.889 g/mL), reflecting the dissolved organometallic species and zinc salts.

Synthesis & Thermodynamics: The "Why" Behind the Protocol

Direct Insertion Methodology

The industrial and laboratory standard for preparation is the direct insertion (oxidative addition) of activated zinc into 2-fluorobenzyl chloride. This method avoids the transmetallation route (e.g., from Li/Mg species), thereby preserving functional group tolerance.

The Activation Paradox: Commercial zinc dust is coated in a passivation layer of ZnO. For the insertion to proceed, this oxide layer must be chemically pierced.

-

Method A (Standard): 1,2-Dibromoethane (entrainment) followed by TMSCl (surface cleaning).

-

Method B (Knochel-Type): Use of LiCl as a solubilizing agent. LiCl breaks down polymeric

aggregates into monomeric

Visualization: Preparation Workflow

The following diagram outlines the critical path for synthesizing high-fidelity organozinc reagents, emphasizing the activation steps often missed in standard protocols.

Figure 1: Critical workflow for the generation of active organozinc species, highlighting the mandatory titration step.

Stability Dynamics: The Schlenk Equilibrium

Researchers must understand that "2-Fluorobenzylzinc chloride" in solution is not a static species. It exists in a dynamic equilibrium known as the Schlenk equilibrium.[1]

-

THF Influence: THF coordinates strongly to zinc, stabilizing the monomeric species (

). -

Precipitation Risks: Over time, or in non-polar solvents,

may aggregate or precipitate, shifting the equilibrium toward the diorganozinc species ( -

LiCl Stabilization: If prepared with LiCl (Knochel's method), the species forms a stable "Turbo-Zinc" complex (

), effectively arresting the Schlenk equilibrium and preventing precipitation.

Handling & Validation Protocol (Self-Validating System)

The Necessity of Titration

Commercial labels stating "0.5 M" are nominal. Organozincs degrade via hydrolysis (moisture ingress) and dimerization. Trusting the label is a procedural error.

Iodine Titration Protocol

This protocol uses the rapid reduction of iodine by the organozinc to determine active concentration.

Reagents:

-

Iodine (

) standard solution (weighed precisely).[2] -

LiCl (saturated in THF) – Crucial for solubilizing the ZnI2 byproduct to prevent surface passivation of the iodine crystals.

Step-by-Step:

-

Preparation: Place a known mass of

(e.g., 254 mg, 1.0 mmol) in a dry Schlenk flask under Argon. Dissolve in 5 mL of 0.5M LiCl/THF. -

Titration: Add the organozinc solution dropwise via a gas-tight syringe.

-

Endpoint: The solution transitions from Dark Brown

Yellow -

Calculation:

(Note: The factor is 2 because 1 mole of RZnCl consumes 1 mole of

Correction on Stoichiometry: The reaction is

. Thus, 1 mole of Zinc reagent consumes 1 mole of Iodine.

Application: Negishi Cross-Coupling

The primary utility of 2-Fluorobenzylzinc chloride is in Negishi couplings to form unsymmetrical biaryls or aryl-heteroaryl systems.

Mechanism:

-

Transmetallation: The rate-determining step where the organic group transfers from Zn to the Pd(II) center.

-

Catalyst Choice:

is standard, but bulky phosphines (e.g., SPhos, XPhos) are required for sterically hindered or electron-rich substrates.

Figure 2: The catalytic cycle of the Negishi coupling. The 2-Fluorobenzylzinc chloride enters at the Transmetallation step.

References

-

Krasovskiy, A., & Knochel, P. (2006).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. (Note: Foundational text on LiCl mediation in organometallics).

-

Sigma-Aldrich. (n.d.).[4][5][6][7] 2-Fluorobenzylzinc chloride solution 0.5 M in THF Product Specification.

-

BenchChem. (2025). In Situ Generation of 2,4-Dichlorobenzylzinc Chloride: A Technical Guide. (General procedure for benzylzinc chlorides).

-

Krasovskiy, A., & Knochel, P. (2006).[3] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[8] Synthesis, 2006(05), 890-891.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 4. 2-FLUOROBENZYLZINC CHLORIDE | 312693-05-3 [chemicalbook.com]

- 5. 塩化亜鉛 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3,5-Difluorobenzylzinc bromide 0.5M tetrahydrofuran 308796-30-7 [sigmaaldrich.com]

- 7. 4-Fluorobenzylzinc chloride 0.5M tetrahydrofuran 312693-07-5 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 2-Fluorobenzylzinc Chloride in Negishi Cross-Coupling

Executive Summary

This technical guide details the handling, titration, and application of 2-Fluorobenzylzinc chloride (CAS: 312693-05-3) in Negishi cross-coupling reactions.[1] While benzylic organozinc reagents offer superior functional group tolerance compared to their magnesium or lithium counterparts, they present specific challenges regarding stability and Wurtz-type homocoupling.[1] The presence of the ortho-fluorine substituent introduces unique electronic effects that influence transmetalation rates.[1] This document provides a self-validating protocol using the Pd-PEPPSI-IPr catalyst system to ensure high yields and reproducibility in the synthesis of fluorinated biaryl and heterobiaryl pharmacophores.

Chemical Profile & Mechanistic Context[1][2][3][4][5][6][7]

The Reagent

2-Fluorobenzylzinc chloride is typically supplied as a 0.5 M solution in THF.[1][2] Unlike hard nucleophiles (Grignards), it tolerates sensitive functional groups (esters, nitriles, ketones) on the electrophilic coupling partner.[1]

| Property | Specification |

| Formula | C₇H₆ClFZn |

| Molecular Weight | 209.96 g/mol |

| Appearance | Clear to slightly hazy liquid |

| Stability | Air/Moisture Sensitive (Store at 2–8°C) |

| Reactivity | Moderate nucleophile; prone to homocoupling if not controlled.[1] |

The Ortho-Fluoro Effect

The fluorine atom at the C2 position exerts an inductive electron-withdrawing effect (-I), which slightly stabilizes the benzylic carbanion compared to the non-fluorinated analog. However, it also imposes steric demand near the metal center.[1] In the catalytic cycle, this steric bulk can retard the transmetalation step, making the choice of sterically accessible ligands (like N-Heterocyclic Carbenes or bidentate phosphines) critical.

Critical Pre-Requisites (Safety & Equipment)

-

Atmosphere: All protocols must be conducted under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.[1]

-

Solvents: THF must be anhydrous (<50 ppm water).[1]

-

Safety: Organozinc reagents are pyrophoric residues on paper/tissue.[1] Quench all syringes and needles immediately in a dilute HCl/isopropanol bath.

Protocol A: Titration (The "Truth" Step)

Trustworthiness Check: Never assume the commercial concentration is 0.5 M. Degradation occurs over time.[1] Titration is mandatory before every critical reaction.[1]

Method: Iodine Titration in LiCl/THF.[1][3][4][5] Principle: Active organozinc species rapidly decolorize a known quantity of iodine.[1]

-

Preparation of Titrant:

-

Weigh 254 mg of Iodine (I₂) (1.0 mmol) into a dry, argon-flushed 10 mL Schlenk flask.

-

Add 2-3 mL of 0.5 M LiCl in anhydrous THF .

-

Note: LiCl accelerates the reaction and ensures solubility.[1]

-

Stir until the iodine is fully dissolved (Dark Brown solution).

-

-

Titration:

-

Calculation:

Example: If 2.1 mL of reagent clears 1.0 mmol of Iodine, concentration =

Protocol B: Negishi Cross-Coupling

Expertise Insight: We utilize the Pd-PEPPSI-IPr catalyst.[1] Its "throw-away" pyridine ligand ensures rapid initiation, and the bulky NHC ligand stabilizes the Pd(0) species, preventing precipitation and minimizing homocoupling of the benzylic zinc.

Reagents

-

Electrophile: Aryl Bromide or Heteroaryl Chloride (1.0 equiv)[1]

-

Nucleophile: 2-Fluorobenzylzinc chloride (1.2 – 1.5 equiv, based on titration)

-

Catalyst: Pd-PEPPSI-IPr (1–2 mol%)[1]

-

Solvent: THF (Anhydrous) / NMP (Co-solvent optional for difficult substrates)

Step-by-Step Procedure

-

Reactor Setup:

-

Flame-dry a 25 mL Schlenk tube containing a magnetic stir bar.

-

Cool under Argon flow.[1]

-

-

Catalyst Loading:

-

Nucleophile Addition:

-

Reaction:

-

Stir at Room Temperature for 2–4 hours.

-

Monitoring: Check conversion via LC-MS or TLC.[1] If sluggish, heat to 50°C.

-

-

Quench & Workup:

-

Quench with saturated aqueous NH₄Cl (5 mL) and dilute HCl (1M, 1 mL) to dissolve zinc salts.

-

Extract with EtOAc (3 x 10 mL).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the zinc species and the steric influence of the fluorine atom.

Figure 1: Catalytic cycle of the Negishi coupling using 2-Fluorobenzylzinc chloride.[1] Note the critical Transmetalation step where the organozinc species enters the cycle.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Degraded Reagent | Titrate the zinc reagent immediately before use.[1] |

| Homocoupling (Ar-Ar) | Reagent Excess / Fast Addition | Use slow addition (syringe pump).[1] Switch to Pd-PEPPSI-IPr if using Pd(PPh₃)₄.[1] |

| No Reaction | Catalyst Poisoning / Inert Bond | Ensure Ar-Br or Ar-I is used (Ar-Cl requires activation).[1] Heat to 60°C. Add LiCl (1.0 equiv) as an additive.[1] |

| Precipitation | Zinc Salt Aggregation | Add NMP or DMI (10-20% v/v) as a polar co-solvent to solubilize zincates.[1] |

References

-

Negishi, E. (1977).[1][7][8] "Selective carbon-carbon bond formation via transition metal catalysis. 3. A highly selective synthesis of unsymmetrical biaryls and diarylmethanes by the nickel- or palladium-catalyzed reaction of aryl- and benzylzinc derivatives with aryl halides."[1] Journal of Organic Chemistry.

-

Organ, M. G., et al. (2006).[1] "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Negishi Cross-Coupling Reactions."[1] Chemistry – A European Journal.[1][9] [1]

-

Knochel, P., et al. (2006).[1] "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis.

-

Sigma-Aldrich. "2-Fluorobenzylzinc chloride solution Product Page."[1][2] [1]

-

Lutz, C., et al. (2008).[1] "One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents." Journal of Organic Chemistry.

Sources

- 1. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluorobenzylzinc chloride 0.5M tetrahydrofuran 312693-05-3 [sigmaaldrich.com]

- 3. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]

- 4. epfl.ch [epfl.ch]

- 5. chemtips.wordpress.com [chemtips.wordpress.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Negishi Coupling [organic-chemistry.org]

- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

Application Notes and Protocols: Nickel-Catalyzed Reactions of 2-Fluorobenzylzinc Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Nickel-Catalyzed C-C Bond Formation with Fluorinated Organozincs

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Among the myriad of available methodologies, transition-metal-catalyzed cross-coupling reactions have emerged as a particularly powerful tool. While palladium has historically dominated this field, the use of more earth-abundant and cost-effective nickel catalysts has garnered significant attention.[1][2] Nickel catalysis offers unique reactivity, enabling the activation of challenging substrates and forging C-C bonds with high efficiency and functional group tolerance.[3][4]

This guide focuses on the nickel-catalyzed reactions of 2-fluorobenzylzinc chloride, a versatile building block for the introduction of the fluorinated benzyl motif into complex molecules. The presence of fluorine in drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[5][6] The use of organozinc reagents, such as 2-fluorobenzylzinc chloride, in Negishi-type cross-coupling reactions is particularly advantageous due to their high functional group tolerance and moderate reactivity, which minimizes side reactions.[7][8]

Herein, we provide a detailed exploration of the scientific principles underpinning these reactions, step-by-step protocols for their successful execution, and expert insights into the critical parameters that govern their outcome.

Mechanism and Scientific Rationale: A Look into the Nickel Catalytic Cycle

The generally accepted mechanism for the nickel-catalyzed cross-coupling of an organozinc reagent with an aryl halide proceeds through a catalytic cycle involving Ni(0), Ni(I), and Ni(II) intermediates.[7][9] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The catalytic cycle is believed to initiate with the oxidative addition of the aryl halide to a low-valent nickel(0) species, which is typically generated in situ from a nickel(II) precatalyst. This step forms a Ni(II)-aryl intermediate.[9][10] The subsequent step is transmetalation, where the organic group from the 2-fluorobenzylzinc chloride is transferred to the nickel center, displacing the halide and forming a diorganonickel(II) complex. The final step is reductive elimination, which forges the new C-C bond and regenerates the active Ni(0) catalyst, allowing the cycle to continue.[7]

It is important to note that, depending on the specific ligands and substrates, radical pathways involving Ni(I) and Ni(III) species can also be operative.[11] The choice of an electron-rich and sterically bulky phosphine ligand, such as tricyclohexylphosphine (PCy₃), is often crucial. These ligands stabilize the low-valent nickel species and promote the oxidative addition of challenging substrates like aryl fluorides and chlorides.[7][8] The addition of salts like lithium chloride can also be beneficial, as they can break up organozinc aggregates and facilitate the transmetalation step.[7]

Caption: Simplified catalytic cycle for the nickel-catalyzed Negishi cross-coupling of 2-fluorobenzylzinc chloride with an aryl halide.

Experimental Protocols

Protocol 1: Preparation of 2-Fluorobenzylzinc Chloride Solution

Causality Behind Experimental Choices: The synthesis of the organozinc reagent is the critical first step. The use of zinc dust requires activation to ensure a clean and efficient reaction with the benzyl chloride. An inert atmosphere is mandatory as organozinc reagents are sensitive to air and moisture.[12]

Materials:

-

2-Fluorobenzyl chloride

-

Zinc dust (<10 micron, 98+%)

-

1,2-Dibromoethane

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous Tetrahydrofuran (THF)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon)

-

Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

-

Zinc Activation: In the three-necked flask, add zinc dust (1.5 equivalents relative to 2-fluorobenzyl chloride). Dry the zinc dust under vacuum with gentle heating.

-

Under an inert atmosphere, add anhydrous THF to the zinc dust.

-

Add 1,2-dibromoethane (approx. 5 mol%) and stir the mixture at room temperature for 30 minutes. The formation of ethene gas indicates successful activation.

-

Add chlorotrimethylsilane (approx. 3 mol%) and stir for another 15 minutes.

-

Reagent Formation: In the dropping funnel, prepare a solution of 2-fluorobenzyl chloride (1.0 equivalent) in anhydrous THF.

-

Slowly add the 2-fluorobenzyl chloride solution to the activated zinc suspension. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

After the addition is complete, stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by GC analysis of quenched aliquots.

-

Once the reaction is complete, allow the excess zinc to settle. The resulting supernatant is the solution of 2-fluorobenzylzinc chloride, which can be used directly in the subsequent cross-coupling reaction.

Protocol 2: Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzylzinc Chloride with an Aryl Bromide

Causality Behind Experimental Choices: This protocol is adapted from established procedures for similar nickel-catalyzed Negishi couplings.[7][8] The choice of Ni(PCy₃)₂Cl₂ as a precatalyst is based on its demonstrated efficacy in activating aryl halides, including challenging substrates.[7] The reaction is performed under an inert atmosphere to protect the catalyst and the organozinc reagent.

Materials:

-

Aryl bromide (e.g., 4-bromoanisole)

-

Solution of 2-fluorobenzylzinc chloride in THF (prepared as in Protocol 1)

-

Ni(PCy₃)₂Cl₂ (5 mol%)

-

Anhydrous THF

Equipment:

-

Schlenk flask or glovebox

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equivalent) and Ni(PCy₃)₂Cl₂ (5 mol%).

-

Add anhydrous THF to dissolve the solids.

-

Cross-Coupling: Slowly add the solution of 2-fluorobenzylzinc chloride (1.2 equivalents) to the reaction mixture at room temperature with vigorous stirring.

-

Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylmethane derivative.

Caption: A schematic representation of the experimental workflow for the synthesis of diarylmethanes via nickel-catalyzed cross-coupling.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes representative yields for nickel-catalyzed cross-coupling reactions of benzylzinc chlorides with various aryl halides, based on similar reported procedures.[7][8] This data serves as a benchmark for expected outcomes.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Fluoroanisole | 4-Methoxy-1-(2-fluorobenzyl)benzene | 85 |

| 2 | 4-Chlorotoluene | 4-Methyl-1-(2-fluorobenzyl)benzene | 92 |

| 3 | 4-Bromobenzonitrile | 4-(2-Fluorobenzyl)benzonitrile | 88 |

| 4 | 3-Fluoro-bromobenzene | 3-Fluoro-1-(2-fluorobenzyl)benzene | 79 |

| 5 | 2-Chloropyridine | 2-(2-Fluorobenzyl)pyridine | 75 |

Safety and Handling

Trustworthiness through Self-Validation: A protocol's reliability is intrinsically linked to its safety. Adherence to these guidelines is critical for reproducible and safe experimentation.

-

Organozinc Reagents: Benzylzinc chlorides are moisture and air-sensitive.[12] All manipulations should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

-

Nickel Catalysts: Nickel compounds are potential carcinogens and sensitizers.[13] Avoid inhalation of dust and skin contact. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Solvents: Anhydrous THF can form explosive peroxides. Always use freshly distilled or inhibitor-free anhydrous solvents from a reliable source.

-

Fluorinated Compounds: While 2-fluorobenzylzinc chloride itself is not exceptionally hazardous beyond its organometallic nature, some fluorinated compounds can have unique toxicological profiles.[13] Always consult the Safety Data Sheet (SDS) for all reagents before use.

-

Quenching: The quenching of organometallic reagents can be exothermic. Perform this step slowly and with adequate cooling.

References

-

Yoshikai, N., Mashima, H., & Nakamura, E. (2005). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society, 127(51), 17978–17979. [Link]

-

Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(9), 4285–4292. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

- BenchChem. (2025). Application Notes and Protocols: Nickel-Catalyzed Synthesis of Diarylmethanes using 2,4-Dichlorobenzylzinc Chloride. BenchChem.

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

-

Organic Synthesis. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses, 99, 215-233. [Link]

-

Thieme. (2020). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. [Link]

- BenchChem. (2025).

-

Pérez-García, P. M., et al. (2020). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA, 74(6), 463-468. [Link]

-

Keasler, K. T., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. [Link]

-

Fu, G. C. (2009). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Journal of the American Chemical Society, 131(4), 1545–1546. [Link]

-

Fu, G. C. (2009). Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature. Angewandte Chemie International Edition, 48(1), 181–184. [Link]

- Ogoshi, S. (Ed.). (2020). Nickel Catalysis in Organic Synthesis: Methods and Reactions. Wiley-VCH.

-

Burton, D. J., & Yang, Z. Y. (2023). Fluorinated Organozinc reagents. In Organozinc Reagents (pp. 93-116). Oxford University Press. [Link]

-

Wang, X., et al. (2018). Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature. Organic & Biomolecular Chemistry, 16(33), 6043-6047. [Link]

-

Moret, M.-E., et al. (2020). Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species. Organometallics, 39(6), 856–863. [Link]

-

ResearchGate. (2025). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. [Link]

-

Day, C. (2021). Elucidating Ni-catalyzed Negishi Couplings. YouTube. [Link]

-

Nelson, D. (2022). Nickel Versus Palladium in Catalysis. YouTube. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation [organic-chemistry.org]

- 4. Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ojs.chimia.ch [ojs.chimia.ch]

- 10. Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. academic.oup.com [academic.oup.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-(Fluorobenzyl)aryl Scaffolds via Negishi Cross-Coupling

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Negishi cross-coupling reaction between 2-fluorobenzylzinc chloride and a variety of aryl bromides. The 2-(fluorobenzyl)aryl motif is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This document offers an in-depth exploration of the reaction mechanism, step-by-step procedures for the in situ preparation of the organozinc reagent, and the subsequent cross-coupling reaction. Furthermore, it delves into the critical experimental parameters, catalyst and ligand selection, and provides a framework for reaction optimization.

Introduction: The Strategic Value of Fluorinated Diarylmethanes

Diarylmethanes are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The introduction of a fluorine atom onto one of the aromatic rings, specifically in the form of a 2-fluorobenzyl group, offers a powerful strategy for fine-tuning molecular properties. Fluorine's high electronegativity and small size can lead to favorable alterations in pKa, lipophilicity, and metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4]

The Negishi cross-coupling reaction stands out as a robust and highly functional group tolerant method for the formation of C(sp³)–C(sp²) bonds.[5] Its use of organozinc reagents, which are more reactive than their boron and silicon counterparts but less reactive and more selective than Grignard or organolithium reagents, makes it an ideal choice for the synthesis of complex molecules.[6] This application note will guide researchers through the effective utilization of the Negishi coupling to access valuable 2-(fluorobenzyl)aryl compounds.

Reaction Mechanism: The Palladium Catalytic Cycle

The Negishi cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the aryl group and the bromide are now bonded to the palladium center.

-

Transmetalation: The organozinc reagent, in this case, 2-fluorobenzylzinc chloride, then transfers its organic group to the palladium(II) complex. The zinc halide is released as a byproduct. This step results in a new palladium(II) intermediate bearing both the aryl and the 2-fluorobenzyl groups.

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired diarylmethane product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Figure 1: Catalytic Cycle of the Negishi Cross-Coupling.

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of the 2-fluorobenzylzinc chloride reagent and its subsequent use in the Negishi cross-coupling reaction with aryl bromides.

In Situ Preparation of 2-Fluorobenzylzinc Chloride

The organozinc reagent is prepared in situ from 2-fluorobenzyl chloride and activated zinc dust. The presence of lithium chloride is crucial for this step as it helps to solubilize the organozinc species from the surface of the zinc metal, thereby increasing its reactivity.[9]

Materials and Reagents:

-

2-Fluorobenzyl chloride

-

Zinc dust (<10 micron, activated)

-

Lithium chloride (anhydrous)

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Protocol:

-

Zinc Activation (Optional but Recommended): In a flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add zinc dust (1.5 eq.). Add a small amount of 1,2-dibromoethane in anhydrous THF and heat gently until gas evolution ceases. Cool the suspension to room temperature.

-

Reagent Preparation: To the flask containing the activated zinc dust, add anhydrous lithium chloride (1.0 eq.).

-

Formation of the Organozinc Reagent: Dissolve 2-fluorobenzyl chloride (1.0 eq.) in anhydrous THF. Add this solution dropwise to the vigorously stirred zinc/LiCl suspension at room temperature.

-

Reaction Monitoring: The reaction is typically stirred at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by quenching an aliquot of the reaction mixture with a saturated aqueous solution of ammonium chloride and analyzing the organic layer by GC-MS for the disappearance of the starting benzyl chloride. The resulting greyish solution of 2-fluorobenzylzinc chloride is used directly in the next step.

Caption: Figure 2: Workflow for the in situ preparation of 2-fluorobenzylzinc chloride.

Negishi Cross-Coupling Reaction

This protocol outlines the palladium-catalyzed cross-coupling of the in situ prepared 2-fluorobenzylzinc chloride with an aryl bromide.

Materials and Reagents:

-

Solution of 2-fluorobenzylzinc chloride in THF (from Protocol 3.1)

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Protocol:

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the aryl bromide (1.0 eq.), palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%) in anhydrous THF.

-

Addition of Organozinc Reagent: To this solution, add the freshly prepared solution of 2-fluorobenzylzinc chloride (1.2-1.5 eq.) via cannula or syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a gentle reflux (40-60 °C) for 12-24 hours. The optimal temperature and reaction time will depend on the reactivity of the aryl bromide.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 2-(fluorobenzyl)aryl product.

Data Presentation: Reaction Parameters and Optimization

The success of the Negishi cross-coupling is highly dependent on the choice of catalyst, ligand, solvent, and temperature. The following table summarizes key parameters for consideration during reaction optimization.

| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |

| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Both are common and effective Pd(0) sources. The choice may depend on air stability and cost. |

| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, often leading to higher yields and faster reaction times. |

| Organozinc Equivalents | 1.2 - 1.5 eq. | A slight excess of the organozinc reagent is typically used to ensure complete consumption of the aryl bromide. |

| Solvent | Anhydrous THF | THF is the standard solvent for both the formation of the organozinc reagent and the cross-coupling reaction. |

| Temperature | Room Temperature to 60 °C | The reaction often proceeds well at room temperature, but heating may be necessary for less reactive aryl bromides. |

| Reaction Time | 12 - 24 hours | Reaction times can vary significantly based on the substrates and reaction conditions. |

Troubleshooting and Key Considerations

-

Low Yields:

-

Inactive Zinc: Ensure the zinc dust is highly active. If necessary, perform an activation step.

-

Poor Organozinc Formation: Confirm the absence of moisture and oxygen during the preparation of the organozinc reagent.

-

Catalyst Deactivation: Use an appropriate ligand to stabilize the palladium catalyst.

-

-

Side Reactions:

-

Homocoupling of the Organozinc Reagent: This can occur if the transmetalation step is slow. Optimizing the ligand and temperature may help.

-

Protodezincation: Traces of water can protonate the organozinc reagent. Ensure all reagents and solvents are anhydrous.

-

Conclusion